molecular formula C27H32ClN3O5S2 B2464604 ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215853-28-3

ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2464604
CAS No.: 1215853-28-3
M. Wt: 578.14
InChI Key: WWWJRWHDSKAWJQ-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key structural elements include:

  • Thieno[2,3-c]pyridine backbone: A fused bicyclic system combining thiophene and pyridine rings, providing a rigid scaffold for functional group attachment.
  • Benzamido linkage: A 4-[methyl(phenyl)sulfamoyl]benzamido group at position 2 introduces a sulfonamide moiety, which is often associated with hydrogen-bonding interactions in biological targets .
  • Ethyl ester at position 3: Likely included to modulate solubility or metabolic stability.
  • Hydrochloride salt: Improves aqueous solubility, a common strategy for enhancing bioavailability in drug candidates .

Properties

IUPAC Name

ethyl 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O5S2.ClH/c1-5-35-27(32)24-22-15-16-30(18(2)3)17-23(22)36-26(24)28-25(31)19-11-13-21(14-12-19)37(33,34)29(4)20-9-7-6-8-10-20;/h6-14,18H,5,15-17H2,1-4H3,(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWJRWHDSKAWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, the introduction of the sulfamoyl group, and the esterification process. The synthetic routes typically involve the use of reagents such as palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions at different stages. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways involving sulfamoyl groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the thieno[2,3-c]pyridine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Hydrochloride (CAS: 1329638-97-2)

Key Similarities :

  • Shares the thieno[2,3-c]pyridine core and 6-isopropyl substitution .
  • Contains a benzamido group at position 2 and an ethyl ester at position 3.
  • Hydrochloride salt form enhances solubility .

Key Differences :

  • Substituent on benzamido group: Target compound: 4-[methyl(phenyl)sulfamoyl]benzamido (polar sulfonamide group). Analogue: 2-phenoxybenzamido (bulky, lipophilic phenoxy group) .
  • Electronic effects: Sulfonamide group in the target compound may enhance hydrogen-bonding capacity compared to the phenoxy group.

Hypothetical Pharmacological Implications :

  • The sulfonamide group may improve target affinity in hydrophilic environments (e.g., enzyme active sites), while the phenoxy group might favor hydrophobic interactions.

Other Benzamido Derivatives ()

Compounds such as 3-chloro-N-(2,5-dimethylphenyl)benzamide (CAS: 196700-87-5) and 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride (CAS: 1052541-17-9) highlight substituent-driven property modulation:

  • Hydrochloride salts : Common in both the target compound and derivatives, emphasizing their role in solubility optimization .

Research Findings and Implications

  • Sulfonamide vs. Phenoxy Groups: The target compound’s sulfonamide may confer stronger binding to serine proteases or kinases compared to the phenoxy-containing analogue, as sulfonamides are known to mimic carboxylate groups in enzyme substrates .
  • Salt Forms : Hydrochloride salts in both compounds suggest prioritization of oral or injectable formulations requiring high solubility .

Biological Activity

Ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula, C22H24ClN3O3S2, and it features a thieno[2,3-c]pyridine core with various substituents that may influence its biological activity. The presence of a sulfamoyl group and a carboxylate ester suggests potential interactions with biological targets.

Structural Representation

ComponentDescription
Core Structure Thieno[2,3-c]pyridine
Functional Groups Sulfamoyl, carboxylate ester
Molecular Weight 478.02 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thieno[2,3-c]pyridine derivatives have been studied for their effectiveness against various bacterial strains. The sulfamoyl group is known to enhance antibacterial activity by inhibiting bacterial folate synthesis.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of thieno[2,3-c]pyridine derivatives. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways. For example, a study demonstrated that similar compounds could inhibit the proliferation of cancer cell lines through cell cycle arrest mechanisms.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for DNA replication and repair in cancer cells.
  • Modulation of Signaling Pathways : They may affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related thieno[2,3-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics.
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines revealed that derivatives similar to the compound under discussion induced apoptosis at concentrations as low as 10 µM, suggesting a potent anticancer effect.

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